N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound features a benzo[c][1,2,5]thiadiazole core substituted at the 5-position with a carboxamide group. The side chain includes a 2-hydroxy-2-methyl-4-(methylthio)butyl moiety, which introduces both hydrophilic (hydroxy) and lipophilic (methylthio) characteristics. The benzo[c][1,2,5]thiadiazole scaffold is electron-deficient, making it a promising candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science .
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-13(18,5-6-19-2)8-14-12(17)9-3-4-10-11(7-9)16-20-15-10/h3-4,7,18H,5-6,8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTOKQSUKCYFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CC2=NSN=C2C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring, like this one, have been found to exhibit diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects. The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives have been found to affect various biological pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Biological Activity
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 324.4 g/mol. The compound features a benzo[c][1,2,5]thiadiazole core, which is known for its potential in medicinal chemistry.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in various signaling pathways. The thiadiazole ring may facilitate binding to these targets, while the side chains modulate its pharmacological properties.
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various thiadiazole compounds against Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 1 | 32.6 | Staphylococcus aureus |
| 2 | 47.5 | Escherichia coli |
These findings suggest that this compound could potentially exhibit similar antimicrobial effects, warranting further investigation.
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer potential. In vitro studies have shown that certain compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The compound's structure may allow it to interfere with critical signaling pathways in cancer cells.
Anti-inflammatory Properties
Some studies indicate that thiadiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Screening : A series of synthesized thiadiazole derivatives were tested for their antimicrobial efficacy against a range of pathogens. The results indicated that modifications in the side chains significantly influenced the activity levels.
- Anticancer Evaluation : In a study focusing on various thiadiazole compounds, several derivatives demonstrated potent cytotoxic effects against human cancer cell lines, suggesting that structural variations can enhance biological activity.
- Mechanistic Studies : Investigations into the binding interactions between thiadiazole derivatives and target proteins revealed insights into their mode of action, highlighting potential pathways for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[c][1,2,5]oxadiazole Derivatives
Compounds like (4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-4-yl)methanone () replace the thiadiazole sulfur with oxygen. For instance, benzo[c][1,2,5]oxadiazole derivatives exhibit lower π-π stacking efficiency in kinase inhibitors compared to thiadiazole analogs, impacting potency .
Thiazole Carboxamides
Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs () share the carboxamide functionality but lack the thiadiazole ring. These compounds demonstrate moderate kinase inhibitory activity (IC₅₀ ~ 1–10 μM) but suffer from metabolic instability due to the pyridinyl group’s susceptibility to oxidation . In contrast, the benzo[c][1,2,5]thiadiazole core enhances metabolic stability and π-stacking interactions, as seen in Dasatinib analogs ().
Thiadiazole Sulfonamides
Compounds such as N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[c][1,2,5]oxadiazole-5-sulfonamide () replace the carboxamide with a sulfonamide group. Sulfonamides generally exhibit higher solubility but reduced membrane permeability compared to carboxamides. For example, sulfonamide derivatives in showed variable anticancer activity (IC₅₀ = 1.6–10 μg/mL), while thiazole carboxamides in achieved IC₅₀ values as low as 1.61 μg/mL .
Methylthio-Substituted Analogs
Compounds like 5-Methyl-N-(4-(methylthio)butyl)benzo[d]oxazole-2-amine () share the methylthio-butyl side chain but feature oxazole or nitro-substituted rings. The methylthio group enhances lipophilicity (logP ~ 3.5–4.0) but may increase off-target interactions. The hydroxy group in the target compound balances this by improving aqueous solubility (estimated logP ~ 2.8) .
Key Research Findings
- Electronic Effects : The benzo[c][1,2,5]thiadiazole core’s electron deficiency enhances binding to ATP pockets in kinases, outperforming oxadiazole analogs in selectivity assays .
- Side Chain Optimization : The 2-hydroxy-2-methyl group improves metabolic stability over simpler alkyl chains (e.g., methylthio-butyl in ), reducing CYP450-mediated oxidation .
- Anticancer Potential: While direct data for the target compound is lacking, structurally related thiadiazole carboxamides show IC₅₀ values comparable to FDA-approved kinase inhibitors like Dasatinib .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, and how are reaction conditions optimized?
- The synthesis typically involves multi-step reactions starting with benzo[c][1,2,5]thiadiazole-5-carboxylic acid, which is converted to an acid chloride using reagents like thionyl chloride. Subsequent coupling with the appropriate amine (e.g., 2-hydroxy-2-methyl-4-(methylthio)butylamine) under basic conditions (e.g., triethylamine in DCM) yields the carboxamide . Key optimizations include:
- Temperature control : Maintaining 0–5°C during acid chloride formation to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve amine reactivity during coupling .
- Catalysts : Use of DMAP to enhance acylation efficiency .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR verify substituent connectivity and stereochemistry, particularly for the hydroxy and methylthio groups .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, essential for detecting impurities .
- HPLC : Assesses purity (>95% required for biological assays) and monitors reaction progress .
Q. How do the compound’s solubility and thermal stability impact experimental design?
- Solubility : Low aqueous solubility (common in thiadiazole-carboxamides) necessitates use of DMSO or ethanol as stock solvents, with dilution protocols to avoid precipitation in biological assays .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (>150°C), guiding storage at 4°C under inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?
- Dose-Response Analysis : Establish EC values across multiple cell lines to differentiate target-specific effects from cytotoxicity .
- Assay Standardization : Control variables like serum content (e.g., fetal bovine serum may sequester hydrophobic compounds) and incubation time .
- Mechanistic Profiling : Use kinase inhibition panels or bacterial efflux pump assays to identify primary targets .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?
- X-ray Crystallography : Co-crystallize the compound with purified enzymes (e.g., bacterial dihydrofolate reductase) to map binding interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., Ser → Ala) to validate hydrogen-bonding interactions with the carboxamide group .
Q. How can researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution (e.g., via LC-MS) to identify metabolic clearance or poor bioavailability .
- Metabolite Identification : Incubate the compound with liver microsomes to detect detoxification pathways (e.g., glucuronidation of the hydroxy group) .
- 3D Tumor Spheroids : Use multicellular spheroids to mimic in vivo tumor microenvironments and reduce false negatives from monolayer assays .
Q. What computational methods are effective for predicting structure-activity relationships (SAR) in derivatives?
- Molecular Docking (AutoDock Vina) : Screen virtual libraries against target proteins (e.g., EGFR) to prioritize substituents enhancing binding (e.g., methylthio vs. methoxy groups) .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to correlate physicochemical properties with activity .
- MD Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess conformational stability over 100-ns trajectories .
Methodological Considerations
Q. What protocols mitigate challenges in synthesizing stereochemically pure analogs?
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IG-3 and confirm configurations via circular dichroism .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps (e.g., amine coupling) .
Q. How should researchers validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein denaturation after compound treatment to confirm binding .
- RNAi Knockdown : Silence putative targets (e.g., CRISPR/Cas9) and assess rescue of compound-induced phenotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
